molecular formula C18H22N4O2S B2397702 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-34-2

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2397702
CAS RN: 868220-34-2
M. Wt: 358.46
InChI Key: QWCKWAJSKRHGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis of a potent 5-HT3 receptor antagonist, which is structurally similar to the specified compound, highlighted its synthesis process and in vitro binding profile. This compound effectively penetrates the blood-brain barrier, indicating its potential use for in vitro and in vivo studies of serotonin-3 receptor antagonists (Rosen et al., 1990).

Molecular Docking and Activity Evaluation

  • Research on benzimidazole derivatives bearing a 1,2,4-triazole moiety as EGFR inhibitors conducted molecular stabilities, conformational analyses, and docking studies. This investigation provides insight into the anti-cancer properties of these compounds, showcasing the potential for similar chemical structures in cancer research (Karayel, 2021).

Antimicrobial and Antiproliferative Activities

  • Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds exhibited good or moderate activities against test microorganisms, suggesting the potential of similar structures in developing new antimicrobial agents (Bektaş et al., 2007).

Anticonvulsant and Antitumor Potentials

  • The synthesis and evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles as potent antimicrobial agents were investigated, highlighting the synthesis process and antimicrobial screening of these compounds. This research indicates the potential use of structurally similar compounds in antimicrobial applications (Reddy et al., 2010).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their corrosion inhibition performance on mild steel in HCl, providing insights into the potential industrial applications of similar chemical structures in protecting metals from corrosion (Yadav et al., 2013).

properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12-6-8-21(9-7-12)15(13-4-3-5-14(10-13)24-2)16-17(23)22-18(25-16)19-11-20-22/h3-5,10-12,15,23H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKWAJSKRHGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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